molecular formula C24H19NO4 B1334003 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid CAS No. 204320-59-2

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid

Cat. No. B1334003
M. Wt: 385.4 g/mol
InChI Key: YDLDAMFCNLVPGY-UHFFFAOYSA-N
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Description

The compound “2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid” is a complex organic molecule. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for the amino group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, an isoindole group, and a carboxylic acid group . The Fmoc group is a bulky aromatic group, which can influence the physical and chemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the Fmoc group, a bulky aromatic group, could influence properties such as solubility and reactivity .

Scientific Research Applications

    Scientific Field: Organic Chemistry

    • Application : Synthesis of Functionalized 9-Substituted Fluorene Derivatives .
    • Method : A boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides .
    • Results : The reaction affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .

    Scientific Field: Material Science

    • Application : Synthesis of 2-[(9H-fluoren-2-yl)aryl]-1H-benzo[d]imidazoles and 2,7-bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorenes .
    • Method : The exact method is not specified in the source .
    • Results : The synthesized compounds showed interesting absorption and fluorescence properties in solution and in the solid state .

    Scientific Field: Material Science

    • Application : Zinc Complex-Based Hole Transporting Material for Perovskite Solar Cell Applications .
    • Method : A design strategy for improving hole mobility and PSC performance using a stable zinc complex-based HTM BPZ23 .
    • Results : The power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .

    Scientific Field: Organic Chemistry

    • Application : Synthesis of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides .
    • Method : The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
    • Results : Isolated as crystalline solids, they are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations. They are useful as coupling agents in peptide synthesis .

    Scientific Field: Organic Chemistry

    • Application : Synthesis of Functionalized 9-Substituted Fluorene Derivatives .
    • Method : A boron trifluoride catalysed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides .
    • Results : The reaction affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .

    Scientific Field: Organic Chemistry

    • Application : Highly efficient synthesis of 9-fluorenones from 9H-fluorenes .
    • Results : The synthesized 9-fluorenones showed high yield and purity .

Safety And Hazards

Specific safety and hazard information for this compound is not available in the retrieved data. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)22-16-8-2-1-7-15(16)13-25(22)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLDAMFCNLVPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373254
Record name 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid

CAS RN

204320-59-2
Record name 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,S)-Fmoc-1,3-dihydro-2H-isoindole carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid
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2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid

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